molecular formula C10H10BrNOS B8538871 6-(2-bromoethyl)-3-methylbenzo[d]thiazol-2(3H)-one

6-(2-bromoethyl)-3-methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B8538871
M. Wt: 272.16 g/mol
InChI Key: MZNDKBDBFCGPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-bromoethyl)-3-methylbenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C10H10BrNOS and its molecular weight is 272.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

6-(2-bromoethyl)-3-methyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C10H10BrNOS/c1-12-8-3-2-7(4-5-11)6-9(8)14-10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

MZNDKBDBFCGPCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCBr)SC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.15 tool of 3-methyl-6-bromoacetylbenzothiazolin-2-one (42.9 g) is dissolved in 1 mol of trifluoroacetic acid (77 cm3) in a 250 cm3 groundneck flask. 0.33 mol of triethylsilane (52.70 cm3) is introduced dropwise using a dropping funnel, with magnetic stirring. A calcium chloride drying tube is fitted and stirring is maintained for the required time at room temperature. The reaction mixture is poured into 500 cm3 of ice-cold water. The precipitate obtained is filtered off, washed with water until the wash liquors are neutral, dried and then recrystallized.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
52.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Three

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